molecular formula C9H14N2O2S B1274201 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide CAS No. 210918-25-5

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B1274201
M. Wt: 214.29 g/mol
InChI Key: XSKLMWLTOSBDGW-UHFFFAOYSA-N
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Description

The compound "4-(aminomethyl)-N,N-dimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an amine. Although the provided papers do not directly discuss "4-(aminomethyl)-N,N-dimethylbenzenesulfonamide", they do provide insights into similar sulfonamide compounds, which can be used to infer some properties and potential applications of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of an amine with sulfonyl chloride in the presence of a base. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting the amine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution at pH 9, followed by treatment with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and LiH as an activator . This method could potentially be adapted for the synthesis of "4-(aminomethyl)-N,N-dimethylbenzenesulfonamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of sulfonamide compounds can be studied using various spectroscopic techniques and computational methods. For example, the molecular structure of a related sulfonamide was investigated using DFT/B3LYP functional with the 6-311G(d,p) basis set, and the results were in good agreement with experimental data . Such studies are crucial for understanding the electronic properties and potential interactions of the compound.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, depending on their functional groups and the conditions of the reaction. The papers provided do not detail specific reactions for "4-(aminomethyl)-N,N-dimethylbenzenesulfonamide", but they do mention the use of sulfonamides as inhibitors for enzymes like acetylcholinesterase . This suggests that the compound could potentially be involved in similar biological interactions or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and stability, can be influenced by their molecular structure. The provided papers do not offer specific data on "4-(aminomethyl)-N,N-dimethylbenzenesulfonamide", but they do describe the use of spectroscopic techniques like IR, 1H-NMR, and 13C-NMR for characterizing the structural properties of related sulfonamides . These techniques could be applied to determine the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Characterization

  • 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide has been used as a key intermediate in synthesizing compounds with potential antimicrobial and antifungal activities (Aal et al., 2007).
  • N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide has been synthesized with an eco-friendly method, highlighting its environmental and technical value (Zhou, 2008).
  • A study on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule has been conducted, providing insights into its molecular structure and reactivity (Murthy et al., 2018).

Biological and Antimicrobial Activities

  • Research on N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide has shown moderate to good biological potential, including antimicrobial activities (Aziz‐ur‐Rehman et al., 2014).
  • A series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety exhibited interesting antimicrobial activities (Ghorab et al., 2017).

Pharmaceutical Applications

  • The development of novel aromatic amides with aminobenzenesulfonamide showed potential as new, potent, and safe antiepileptic drugs (Hen et al., 2010).
  • Novel benzenesulfonamide derivatives containing 4-aminobenzenesulfonamide have been synthesized and evaluated for their anticonvulsant activities, suggesting potential as effective antiepileptic agents (Wang et al., 2015).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or areas for further study.


properties

IUPAC Name

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKLMWLTOSBDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388748
Record name 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-dimethylbenzenesulfonamide

CAS RN

210918-25-5
Record name 4-(aminomethyl)-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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